![molecular formula C5H4O5 B1236817 3,4-Didehydro-2-ketoglutaric acid CAS No. 6004-32-6](/img/structure/B1236817.png)
3,4-Didehydro-2-ketoglutaric acid
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Overview
Description
3,4-Didehydro-2-ketoglutaric acid, also known as (E)-4-oxopent-2-enedioic acid, is a chemical compound with the molecular formula C5H4O5 . It is used for industrial and scientific research .
Synthesis Analysis
The synthesis of 3,4-Didehydro-2-ketoglutaric acid involves several enzymatic systems and metabolic networks. Key enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases contribute directly to its formation . Microbial systems provide an effective platform for generating this compound, and strategies involving genetic manipulation, abiotic stress, and nutrient supplementation can result in optimal production .Molecular Structure Analysis
The molecular structure of 3,4-Didehydro-2-ketoglutaric acid consists of five carbon atoms, four hydrogen atoms, and five oxygen atoms . Its molecular weight is 144.08 .Mechanism of Action
3,4-Didehydro-2-ketoglutaric acid plays a central role in several metabolic and cellular pathways. It functions as an energy donor, a precursor in amino acid biosynthesis, a signaling molecule, and a regulator of epigenetic processes and cellular signaling via protein binding . It is an obligatory co-substrate for 2-oxoglutarate-dependent dioxygenases, which catalyze hydroxylation reactions on various types of substrates .
Safety and Hazards
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 3,4-Didehydro-2-ketoglutaric acid . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .
Future Directions
The future directions of 3,4-Didehydro-2-ketoglutaric acid research involve exploring its potential therapeutic uses. It has immense commercial value as it is utilized as a nutritional supplement, a therapeutic agent, and a precursor to a variety of value-added products . The generation of this compound in a sustainable and environmentally-neutral manner is a major ongoing research endeavor .
properties
IUPAC Name |
(E)-4-oxopent-2-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O5/c6-3(5(9)10)1-2-4(7)8/h1-2H,(H,7,8)(H,9,10)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSRJVGQNCNEFU-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Didehydro-2-ketoglutaric acid | |
CAS RN |
6004-32-6 |
Source
|
Record name | 3,4-Didehydro-2-ketoglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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